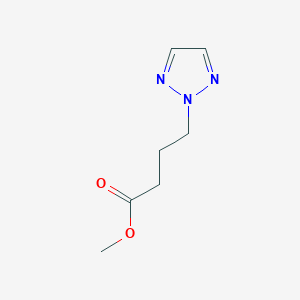

MEthyl 4-(1,2,3-triazol-2-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(triazol-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWDUKVKVHUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1N=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 1,2,3 Triazole Derivatives in Organic Chemistry

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. This structural motif has become a cornerstone in various domains of organic chemistry, largely due to its chemical stability and the accessibility of its synthesis. irjrr.comtandfonline.com The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the preparation of 1,4-disubstituted 1,2,3-triazoles. irjrr.com However, the synthesis of other regioisomers, such as the 1,5- and the less common N-2 substituted derivatives, often requires more nuanced synthetic strategies. nih.gov

1,2,3-triazoles are aromatic, stable to a wide range of reaction conditions, and capable of engaging in hydrogen bonding and dipole-dipole interactions. irjrr.com These properties make them excellent scaffolds in medicinal chemistry, where they are often used as bioisosteres for amide bonds, contributing to improved metabolic stability of drug candidates. lifechemicals.com Their applications extend to materials science, where they are incorporated into polymers, ionic liquids, and corrosion inhibitors. lifechemicals.com The diverse biological activities exhibited by 1,2,3-triazole derivatives include antimicrobial, anticancer, antiviral, and anti-inflammatory properties, underscoring their significance in drug discovery. tandfonline.comnih.gov

Significance of Butanoate Moieties As Chemical Scaffolds

The butanoate moiety, specifically the methyl butanoate group in the context of the title compound, is a common structural unit in organic chemistry. As a short-chain fatty acid ester, it imparts specific physicochemical properties to a molecule, such as lipophilicity and the potential for hydrolytic cleavage. In drug design, the incorporation of such ester functionalities can be a strategic approach to create prodrugs, enhancing the bioavailability of a parent compound.

Butyrate, the conjugate base of butanoic acid, is a histone deacetylase (HDAC) inhibitor, a class of compounds that has shown promise in cancer therapy. While methyl butanoate itself is primarily known for its characteristic fruity odor and use as a flavoring agent, the butanoate scaffold is a key building block for a multitude of more complex and biologically active molecules. Its presence in a larger molecule can influence solubility, membrane permeability, and metabolic pathways.

Computational and Theoretical Investigations of Methyl 4 1,2,3 Triazol 2 Yl Butanoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to investigating the electronic properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. For Methyl 4-(1,2,3-triazol-2-yl)butanoate, such calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like triazole derivatives. nih.govnih.gov By employing functionals such as B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p)), researchers can model the molecule's geometry and electronic landscape with high precision. nih.govdntb.gov.ua These calculations provide a foundation for more detailed analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy of the HOMO is associated with the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, a FMO analysis would likely show the HOMO localized on the electron-rich 1,2,3-triazole ring, particularly the nitrogen atoms. The LUMO might be distributed across the triazole ring and the carbonyl group of the butanoate ester. The HOMO-LUMO gap would provide insight into its kinetic stability and its propensity to participate in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.75 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potentials would be expected around the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net Positive potentials would likely be found around the hydrogen atoms, particularly those attached to the butanoate chain. This analysis provides a clear, visual guide to the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions (in silico, non-clinical)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide crucial insights into its conformational flexibility and its potential interactions with biological macromolecules, such as protein receptors, in a non-clinical, in silico setting.

Conformational analysis through MD reveals the different shapes (conformers) the molecule can adopt by rotating around its single bonds. lew.ro The butanoate chain, in particular, has several rotatable bonds, and simulations can identify the lowest-energy, most probable conformations in various environments (e.g., in a vacuum or in a solvent).

In the context of ligand-receptor interactions, MD simulations can be used to model how this compound might bind to a hypothetical receptor's active site. nih.gov By placing the molecule within the binding pocket of a protein, MD can simulate its dynamic behavior, predicting the stability of the complex and identifying key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that contribute to binding affinity. mdpi.com This information is invaluable for understanding its potential biological activity from a structural perspective.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.gov Methods like DFT are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the this compound structure. ucm.es

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. mdpi.com For the target molecule, this would include characteristic peaks for C-H, C=O (ester), N=N, and C-N bonds. Comparing the calculated spectrum with the experimental one helps to confirm the presence of key functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. mdpi.com This analysis can identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic excitations within the molecule, often involving the π-electron system of the triazole ring.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Triazole CH | 7.85 | 7.82 |

| ¹³C NMR (δ, ppm) - Ester C=O | 172.5 | 172.1 |

| IR Frequency (cm⁻¹) - Ester C=O | 1735 | 1738 |

| UV-Vis λmax (nm) | 230 | 232 |

Note: The values in this table are hypothetical and serve to illustrate the typical correlation between calculated and experimental data.

Theoretical Mechanistic Studies of its Formation and Transformations

Theoretical mechanistic studies employ quantum chemical calculations to map out the potential energy surface of a chemical reaction. This allows for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how a molecule is formed or how it transforms.

The formation of the 1,2,3-triazole ring in this compound likely proceeds through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov While the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted isomers, the formation of a 2-substituted triazole suggests a different pathway or specific reaction conditions.

Theoretical studies using DFT can model the reaction mechanism for the formation of the specific 2-substituted isomer. By calculating the energies of intermediates and transition states for different possible pathways, researchers can determine the most energetically favorable route. beilstein-journals.org This can explain the regioselectivity of the synthesis and provide insights into how reaction conditions (like catalysts or solvents) influence the outcome.

Applications of Methyl 4 1,2,3 Triazol 2 Yl Butanoate in Chemical Research

Role as a Key Building Block in Organic Synthesis

The structural attributes of Methyl 4-(1,2,3-triazol-2-yl)butanoate position it as a strategic building block in organic synthesis. The 1,2,3-triazole core is a well-recognized pharmacophore and a stable linker, while the butanoate chain offers a flexible spacer and a reactive handle for further chemical modifications. tandfonline.comresearchgate.netresearcher.life

Precursor for Complex Molecular Architectures

The 1,2,3-triazole ring is a highly stable aromatic system, often considered an important scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole interactions without being susceptible to common degradation pathways like acidic or basic hydrolysis. nih.govresearchgate.net This stability allows for chemical transformations to be performed on the butanoate side chain without disrupting the heterocyclic core.

The compound can serve as a precursor for a wide array of more complex molecules. For instance, the butanoate portion can be elaborated to introduce additional functional groups or to construct larger carbon skeletons. The triazole ring itself, while stable, can also be a platform for building fused heterocyclic systems. rsc.org N2-substituted 1,2,3-triazoles, in particular, have unique electronic and steric properties that influence the reactivity and conformation of the molecules they are part of, making them desirable components in the design of novel chemical entities. scielo.brnih.gov

Table 1: Potential Complex Structures Derived from Triazole-Butanoate Scaffolds

| Precursor Fragment | Potential Reaction Type | Resulting Complex Architecture |

|---|---|---|

| Triazole Ring | Cyclization with side-chain derivatives | Fused Triazolo-heterocycles |

| Butanoate Ester | Amidation followed by cyclization | Lactams, Diketopiperazines |

| Butanoate Ester | Reduction to alcohol, then etherification | Polyethers, Macrocycles |

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for screening in drug discovery and materials science. tandfonline.com this compound is an ideal scaffold for such purposes. The molecule has two distinct points for diversification: the triazole ring and the ester group.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a premier method for creating libraries of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and reliability. nih.govnih.govnumberanalytics.com While the title compound is an N2-substituted triazole, which is typically more challenging to synthesize regioselectively, the principle of using the triazole as a central, stable hub for generating diversity remains. scielo.brnih.gov A library could be generated by starting with a common triazole precursor and reacting it with a diverse set of reagents that target the ester functionality, such as various amines to create a library of amides. Conversely, different substituents could be introduced on the triazole ring C4 and C5 positions prior to the attachment of the butanoate chain at the N2 position.

Functionalization and Derivatization Strategies

The chemical reactivity of this compound can be directed towards either the triazole ring or the butanoate ester group, allowing for selective modifications to tailor the molecule's properties. researchgate.net

Modifications at the Triazole Ring

Although the 1,2,3-triazole ring is aromatic and generally stable, its C-H bonds can be functionalized. nih.gov The synthesis of N2-substituted triazoles often presents a challenge due to the potential for substitution at N1 or N3. scielo.br However, once formed, the N2-isomer can be selectively modified. Strategies for N2-alkylation or arylation of pre-formed NH-1,2,3-triazoles often rely on directing effects from substituents at the C4 and C5 positions to achieve regioselectivity. researchgate.netorganic-chemistry.org For an existing N2-substituted triazole, modifications typically target the C4 and C5 positions.

Methods for such modifications include:

Directed Metalation: Using a strong base to deprotonate a C-H bond, followed by quenching with an electrophile.

Halogenation: Introduction of bromine or iodine, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

Chan-Lam Coupling: N-arylation of the triazole ring using boronic acids under copper catalysis. mdpi.com

Transformations of the Butanoate Ester Group

The methyl butanoate group is a versatile functional handle that can be converted into a wide range of other functional groups through standard organic reactions. vaia.comlibretexts.org These transformations are fundamental to modifying the side chain's polarity, reactivity, and steric bulk.

Table 2: Common Transformations of the Methyl Butanoate Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Saponification (Hydrolysis) | Aqueous base (e.g., NaOH, KOH), then acid | Carboxylic Acid |

| Amidation | Amine (R-NH₂) | Amide |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol |

| Transesterification | Different alcohol (R-OH), acid/base catalyst | New Ester |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary Alcohol |

These transformations allow the butanoate side chain to be converted into acids for salt formation or conjugation, amides to introduce peptide-like linkages, or alcohols that can serve as points for further ether or ester linkages. quora.com

Introduction of Chirality and Stereochemical Control

Chirality, or the "handedness" of a molecule, is a critical property in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities or physical properties. wikipedia.orgnih.gov this compound is an achiral molecule, but chirality can be introduced through stereoselective reactions.

Stereochemical control can be achieved in several ways:

Asymmetric Synthesis of the Side Chain: Chirality can be introduced into the butanoate chain. For example, asymmetric alkylation at the alpha-carbon (adjacent to the ester carbonyl) can be achieved using a chiral auxiliary or a chiral base to create a stereocenter.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. For instance, a lipase (B570770) could selectively hydrolyze the ester of one enantiomer in a racemic mixture of a chiral derivative.

Chiral Building Blocks: The synthesis could start from a chiral precursor, such as (R)- or (S)-3-hydroxybutanoic acid, to build the side chain, thereby installing a stereocenter with a defined configuration from the outset. wikipedia.org

The ability to control the three-dimensional arrangement of atoms is crucial for designing molecules that can interact specifically with biological targets like enzymes or receptors. mdpi.com

Potential in Functional Materials Science (e.g., optoelectronic applications, non-linear optics)

The exploration of novel organic materials for applications in optoelectronics and non-linear optics (NLO) is a burgeoning area of materials science. Triazole derivatives have emerged as promising candidates due to their inherent electronic characteristics. bohrium.comnih.gov The nitrogen-rich heterocyclic system of the triazole ring can facilitate intramolecular charge transfer, a key property for NLO materials. nih.gov

Research into various N-substituted 1,2,4-triazole (B32235) derivatives has demonstrated their potential for NLO applications. bohrium.comnih.govdntb.gov.uaresearchgate.net For instance, studies employing density functional theory (DFT) have been used to investigate the geometrical parameters, HOMO-LUMO energies, and NLO properties of these compounds. nih.govnih.gov Such computational analyses have revealed that specific substitutions on the triazole ring can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often associated with enhanced NLO response. bohrium.comnih.govnih.gov

One study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives found that certain compounds exhibited significant linear polarizability and hyperpolarizabilities, indicating their suitability for the fabrication of materials with promising NLO properties for optoelectronic applications. bohrium.comnih.govnih.govdntb.gov.uaresearchgate.net Although direct experimental data for this compound is not available, the fundamental properties of the triazole core suggest that it could be a valuable building block for creating new functional materials. Further research involving the synthesis and characterization of this compound and its derivatives would be necessary to fully elucidate its potential in this area.

Table 1: Calculated Nonlinear Optical (NLO) Properties of a Representative Triazole Derivative (Compound 7c from cited research)

| Property | Value | Unit |

| Energy Gap (HOMO-LUMO) | 4.618 | eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

| Data sourced from studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. bohrium.comnih.govnih.govdntb.gov.ua |

Role in Catalysis and Ligand Design

The triazole moiety is a well-established and versatile component in the design of ligands for coordination chemistry and catalysis. nih.gov The nitrogen atoms of the 1,2,3-triazole ring can act as effective coordination sites for a variety of metal ions. This coordination ability allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction's reliability and wide substrate scope have made triazole-based ligands readily accessible. The resulting triazole ring is not merely a linker but can actively participate in catalytic processes.

For instance, 1,2,3-triazole-containing hybrids have been explored for their potential in various catalytic applications. The design and synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate as a ligand for Group 12 elements highlights the utility of triazoles in forming stable metal complexes. researchgate.net In such complexes, the triazole nitrogen atoms, often in conjunction with other donor atoms within the ligand structure, dictate the coordination geometry and electronic properties of the metal center, which in turn influences the catalytic activity.

While specific catalytic applications of this compound have not been reported, its structure suggests potential as a bidentate or tridentate ligand, depending on the conformation and the potential involvement of the ester group in coordination. The butanoate chain provides flexibility, which can be advantageous in the formation of stable chelate rings with metal ions. Further investigation into the coordination chemistry of this compound with various transition metals could unveil novel catalysts for a range of organic transformations.

Mechanistic Biological Studies and Structure Activity Relationships Sar of Methyl 4 1,2,3 Triazol 2 Yl Butanoate Analogs

In Vitro Antimicrobial Activity against Specific Pathogens

The proliferation of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antimicrobial agents. nih.gov Derivatives of 1,2,3-triazole have demonstrated considerable potential in this area. nih.govacs.org

Research has shown that various 1,2,3-triazole-containing hybrids exhibit promising activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. nih.govacs.org For instance, certain novel tetrazolyl-1,2,3-triazole derivatives have shown significant antibacterial activity against Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis. tandfonline.com Some of these compounds also displayed noteworthy efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.com

In the context of ESKAPE pathogens, specific indole-pyrazolone hybrids incorporating a 1,2,3-triazole moiety have been synthesized and tested. acs.org These compounds have shown potent activity against challenging pathogens like Acinetobacter baumannii. acs.orgdundee.ac.uk Furthermore, antifungal activity has been observed for some 1,2,3-triazole derivatives against pathogenic fungi like Candida albicans and Aspergillus niger. acs.orgresearchgate.net

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Studies on various 1,2,3-triazole analogs have reported a wide range of MIC values, demonstrating that structural modifications can significantly impact their potency.

For example, certain indole-pyrazolone-1,2,3-triazole hybrids have demonstrated excellent MIC values, as low as 10 μg/mL against Acinetobacter baumannii. acs.orgdundee.ac.uk Other derivatives within the same series exhibited good-to-moderate activity with MICs ranging from 25 to 50 μg/mL against a panel of both Gram-positive and Gram-negative bacteria. acs.org In another study, novel tetrazolyl-1,2,3-triazole derivatives showed impressive MIC values against B. subtilis, with some compounds being more potent than the standard drug ciprofloxacin. tandfonline.com

| Compound Class | Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Indole-pyrazolone-1,2,3-triazole hybrids | Acinetobacter baumannii | 10 | acs.orgdundee.ac.uk |

| Indole-pyrazolone-1,2,3-triazole hybrids | Gram-positive and Gram-negative bacteria | 25-50 | acs.org |

| Tetrazolyl-1,2,3-triazole derivatives | Bacillus subtilis | 1.5-3.8 | tandfonline.com |

| Tetrazolyl-1,2,3-triazole derivatives | Staphylococcus aureus | 1.4-6.7 | tandfonline.com |

| Tetrazolyl-1,2,3-triazole derivatives | Streptococcus pyogenes | 2.5-5.3 | tandfonline.com |

Cellular Studies on Non-Human Cell Lines

Beyond their antimicrobial properties, 1,2,3-triazole analogs have been extensively investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.govmdpi.comnih.gov These studies are fundamental in identifying potential anticancer drug candidates.

Numerous studies have reported the cytotoxic activity of 1,2,3-triazole derivatives against a panel of human cancer cell lines, including those from lung, breast, colon, and pancreas. nih.govmdpi.comnih.gov For example, coumarin-triazole hybrids have shown significant cytotoxicity against the MCF7 breast cancer cell line, with IC50 values substantially lower than that of the standard drug cisplatin. nih.gov Similarly, 1,2,3-triazole-containing chalcone (B49325) derivatives have demonstrated potent activity against A549 lung cancer cells. nih.gov The antiproliferative effects are often evaluated using assays like the MTT or sulforhodamine B (SRB) assay, which measure cell viability. nih.govmdpi.com

| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| Coumarin-1,2,3-triazole hybrids | MCF7 (Breast) | 2.66 - 10.08 | nih.gov |

| 1,2,3-Triazole-containing chalcones | A549 (Lung) | 8.67 - 11.62 | nih.gov |

| Andrographolide-1,2,3-triazole derivatives | PANC-1 (Pancreatic) | 1.8 - 3.0 | mdpi.com |

| Andrographolide-1,2,3-triazole derivatives | HCT116 (Colon) | 1.2 - 4.8 | mdpi.com |

| 1,2,3-Triazole-containing naphthoquinones | A549 (Lung) | 8.33 - 84.14 | nih.gov |

Enzyme Inhibition Studies

The biological activities of 1,2,3-triazole analogs are often attributed to their ability to inhibit specific enzymes. isp.edu.pk Key enzymes that have been targeted by these compounds include elastase, tyrosinase, and histone deacetylases (HDACs).

Elastase: A serine protease involved in various inflammatory diseases. Certain 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone (B132225) have been synthesized and shown to exhibit significant inhibitory effects on elastase, with IC50 values in the micromolar range. researchgate.net The most active of these compounds displayed competitive inhibition. researchgate.net

Tyrosinase: A copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Novel 1,2,4-triazole (B32235) analogues have been identified as potent mushroom tyrosinase inhibitors, with some compounds showing activity thousands of times greater than the standard inhibitor, kojic acid. nih.gov Kinetic studies have revealed the mechanism of inhibition for these compounds. researchgate.net

Histone Deacetylases (HDACs): These enzymes are involved in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Triazole-containing compounds have been designed as HDAC inhibitors, with some derivatives showing strong inhibition of HepG2 cell proliferation and binding effectively to HDAC2. mdpi.com The 1,2,3-triazole ring has been successfully used as a linking moiety for the surface recognition cap group in SAHA-like HDAC inhibitors. nih.gov

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and pathways affected by 1,2,3-triazole analogs is essential for elucidating their mechanism of action. In the context of anticancer activity, these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

Mechanistic studies on antiproliferative 1,2,3-triazole derivatives have revealed their ability to arrest the cell cycle at different phases, such as G2/M or G0/G1. nih.govbiointerfaceresearch.com For instance, certain 1,2,3-triazole-containing podophyllotoxin (B1678966) derivatives exert their effect by acting on microtubules, leading to G2/M phase arrest. nih.gov Furthermore, many of these compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. mdpi.com This is often accompanied by the collapse of the mitochondrial membrane potential. nih.gov In some cases, the pro-survival pathways involving PI3K, Akt, JNK, and STAT3 proteins are also inhibited. escholarship.org

Design Principles for Modulating Biological Activity through Structural Modifications

The extensive research on 1,2,3-triazole analogs has led to the formulation of several design principles for modulating their biological activity. Structure-activity relationship (SAR) studies are pivotal in this regard, providing insights into how different structural features influence potency and selectivity. nih.govrsc.orgresearchgate.net

Key design principles include:

Nature and Position of Substituents: The type and placement of substituents on the aromatic rings attached to the triazole core can have a profound effect on activity. For instance, the presence of electron-withdrawing groups like fluoro or bromo on a phenyl ring can enhance antiproliferative activity against certain cancer cell lines. nih.gov Conversely, the introduction of polar groups on a phenyl ring has been linked to improved carbonic anhydrase-II inhibitory activity. frontiersin.org

The Role of the Linker: The 1,2,3-triazole ring itself can act as a rigid linker connecting two different pharmacophores to create hybrid molecules with enhanced or novel activities. nih.govnih.gov The length and flexibility of any additional linkers, such as alkyl chains, can also be optimized to improve interaction with the biological target.

Bioisosteric Replacement: The 1,2,3-triazole moiety is considered a bioisostere of the amide bond, offering greater metabolic stability. biointerfaceresearch.com This principle can be exploited in drug design by replacing labile amide bonds with a triazole ring to improve the pharmacokinetic properties of a lead compound.

By systematically applying these design principles, medicinal chemists can rationally design and synthesize new analogs of Methyl 4-(1,2,3-triazol-2-yl)butanoate with tailored biological activities for various therapeutic applications.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of N2-substituted 1,2,3-triazoles, such as Methyl 4-(1,2,3-triazol-2-yl)butanoate, presents a considerable challenge due to the inherent propensity for the formation of the N1-substituted regioisomer. scielo.br Future research will undoubtedly prioritize the development of highly regioselective and efficient synthetic methodologies. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for creating 1,4-disubstituted 1,2,3-triazoles, achieving selective N2-alkylation often requires more nuanced strategies. scielo.br

One promising avenue is the refinement of existing methods, such as the Ullmann-type coupling reactions, which have shown potential for the N-arylation of triazoles. ajchem-a.com Further investigation into catalyst systems, ligands, and reaction conditions could lead to more efficient and selective N-alkylation processes. Additionally, exploring alternative synthetic paradigms that circumvent the direct alkylation of the triazole ring may offer novel solutions. This could involve the construction of the substituted butanoate chain onto a pre-functionalized N2-triazole precursor.

Exploration of New Chemical Reactivities and Transformations

Beyond its synthesis, the chemical reactivity of this compound remains a fertile ground for investigation. The triazole ring, while aromatic, possesses a unique electronic character due to the presence of three nitrogen atoms, making it susceptible to a range of chemical transformations. Future research is expected to delve into the functionalization of both the triazole ring and the butanoate side chain.

For instance, electrophilic substitution reactions on the triazole ring, if achievable, could introduce new functional groups, thereby expanding the molecular diversity accessible from this core structure. Similarly, the ester functionality of the butanoate chain serves as a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to the alcohol. These derivatives could serve as building blocks for more complex molecules with tailored properties.

Furthermore, the triazole moiety itself can participate in various cycloaddition or rearrangement reactions under specific conditions. A deeper understanding of these reaction pathways could unlock novel synthetic applications and lead to the discovery of unprecedented molecular scaffolds.

Advanced Materials and Niche Applications

The unique properties of the 1,2,3-triazole ring, including its high dipole moment and ability to engage in hydrogen bonding and coordination with metal ions, make it an attractive component for the design of advanced materials. scielo.br Future research is likely to explore the incorporation of this compound, or its derivatives, into polymeric structures. Such triazole-containing polymers may exhibit enhanced thermal stability, unique photophysical properties, or specific recognition capabilities. ajchem-a.com

The potential for this compound to act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) is another exciting avenue. The resulting materials could have applications in gas storage, catalysis, or as sensors. The butanoate side chain offers a point of attachment for further functionalization, allowing for the fine-tuning of the material's properties.

Niche applications in areas such as corrosion inhibition and as additives in coatings are also plausible. nih.gov The nitrogen-rich triazole ring can effectively coordinate to metal surfaces, forming a protective layer. The ester functionality could be modified to enhance solubility and compatibility with various coating formulations.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly be shaped by the drive for more sustainable and environmentally benign processes. nih.govrsc.org This includes the use of greener solvents, the development of catalyst systems that can be easily recovered and reused, and the design of reactions that are highly atom-economical.

Microwave-assisted and ultrasound-promoted syntheses are emerging as powerful tools in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.gov The application of these non-conventional energy sources to the synthesis of N2-substituted triazoles is an area ripe for exploration.

Furthermore, the use of bio-based starting materials and reagents will be a key aspect of sustainable synthesis. Investigating synthetic routes that utilize renewable feedstocks to construct the butanoate chain or even the triazole ring itself would represent a significant step towards a more circular chemical economy. The development of catalytic systems based on earth-abundant and non-toxic metals is also a critical goal. frontiersin.org

Synergistic Approaches in Interdisciplinary Research

The full potential of this compound will likely be realized through synergistic collaborations between chemists, biologists, materials scientists, and engineers. In medicinal chemistry, for example, the triazole ring is often used as a stable bioisostere for an amide bond. ijprajournal.com This compound could serve as a scaffold for the development of novel therapeutic agents, with the butanoate ester providing a handle for attaching various pharmacophores. nih.govnih.gov

In the field of materials science, computational modeling could be employed to predict the properties of polymers or MOFs incorporating this triazole derivative, guiding experimental efforts towards materials with desired functionalities. Collaboration with engineers could then lead to the fabrication of devices, such as sensors or optoelectronic components, based on these novel materials. nih.gov

The intersection of nanotechnology and triazole chemistry also presents exciting possibilities. Functionalizing nanoparticles with this compound or its derivatives could lead to new drug delivery systems, diagnostic tools, or catalysts with enhanced activity and selectivity.

Interactive Data Table: Future Research Focus Areas

| Research Area | Key Objectives | Potential Methodologies | Foreseen Impact |

| Novel Synthetic Routes | Improve regioselectivity for N2-substitution; Increase overall yield and efficiency. | Refined Ullmann coupling; One-pot/tandem reactions; Flow chemistry. | More cost-effective and scalable production. |

| New Chemical Reactivities | Explore functionalization of triazole and butanoate moieties; Discover new reaction pathways. | Electrophilic substitution; Side-chain modifications; Cycloaddition reactions. | Expanded library of derivatives for diverse applications. |

| Advanced Materials | Incorporate into polymers and MOFs; Develop functional coatings. | Polymerization of triazole-containing monomers; Solvothermal synthesis of MOFs. | Materials with enhanced thermal, optical, and recognition properties. |

| Green Chemistry | Reduce environmental impact of synthesis; Utilize renewable resources. | Microwave/ultrasound-assisted synthesis; Use of biodegradable solvents; Biocatalysis. | Sustainable and environmentally friendly chemical processes. |

| Interdisciplinary Research | Design new therapeutic agents; Develop novel sensors and devices. | Medicinal chemistry design; Computational materials science; Nanoparticle functionalization. | Breakthroughs in medicine, materials science, and nanotechnology. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1,2,3-triazol-2-yl)butanoate, and how are reaction conditions optimized for yield and purity?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, reacting methyl 4-azidobutanoate with a terminal alkyne under mild conditions (room temperature, aqueous/organic solvent mix) with Cu(I) catalysis. Optimization involves adjusting stoichiometry, catalyst loading (e.g., 1-5 mol% CuSO₄·5H₂O), and reaction time (4-24 hours) to maximize yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm triazole proton signals (δ 7.5–8.0 ppm for H-triazole) and ester methyl group (δ 3.6–3.8 ppm).

- IR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and triazole ring (C-N stretches at 1450–1600 cm⁻¹).

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) to resolve atomic positions and validate stereochemistry .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodology : Employ sequential techniques:

- Liquid-liquid extraction : Separate organic and aqueous phases using dichloromethane/water.

- Recrystallization : Use ethanol or methanol for high-purity crystals.

- Chromatography : Utilize preparative TLC or HPLC (C18 column, acetonitrile/water gradient) for challenging impurities .

Q. How can researchers design biological activity assays for this compound?

- Methodology : Prioritize target-specific assays based on triazole’s bioactivity (e.g., antimicrobial, anticancer):

- In vitro enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays.

- Cellular assays : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELXL’s TWIN and HKLF5 commands to model twinning or disorder. For example, if residual electron density suggests partial occupancy, refine alternate conformers with constrained occupancy factors. Validate using R-factor convergence (<5% discrepancy) and Fo-Fc maps .

Q. What strategies optimize the regioselectivity of triazole formation in complex reaction systems?

- Methodology : Control steric/electronic effects:

- Catalyst tuning : Use ligand-accelerated Cu(I) catalysts (e.g., TBTA) to favor 1,4-regioselectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rate and selectivity.

- Substrate pre-organization : Introduce steric hindrance (e.g., bulky ester groups) to direct triazole orientation .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodology : Combine DFT calculations (e.g., Gaussian09, B3LYP/6-31G* basis set) and molecular docking (AutoDock Vina):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Dock the compound into protein active sites (e.g., SARS-CoV-2 main protease) to assess binding affinity and pose validation via RMSD analysis .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C, monitor degradation via HPLC.

- Thermal stability : Use DSC/TGA to determine decomposition onset temperature. Store at –20°C under inert atmosphere (argon) for long-term stability .

Q. How are byproducts characterized during scale-up synthesis, and what mitigation strategies are effective?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.